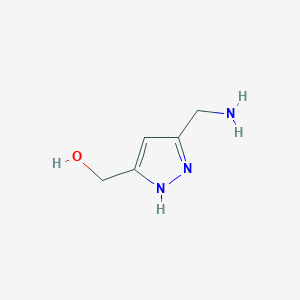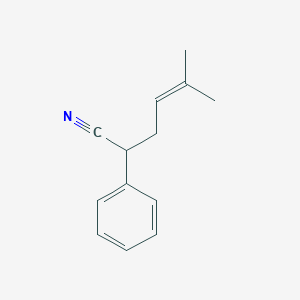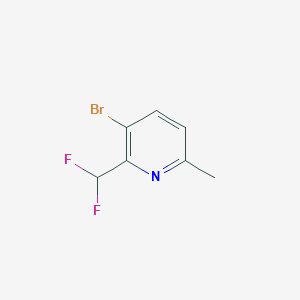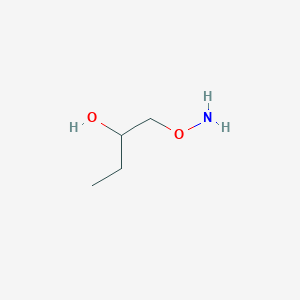
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O It features a pyrazole ring substituted with an aminomethyl group at the 3-position and a hydroxymethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol typically begins with commercially available pyrazole derivatives.
Step 1 Aminomethylation: The pyrazole derivative undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions. This step introduces the aminomethyl group at the 3-position of the pyrazole ring.
Step 2 Hydroxymethylation: The intermediate product from the first step is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide. This introduces the hydroxymethyl group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxymethyl or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated compounds, acylated compounds.
Applications De Recherche Scientifique
Chemistry
Building Block: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.
Medicine
Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Aminomethyl)-1h-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(3-(Aminomethyl)-1h-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-(Aminomethyl)-1h-pyrazol-5-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8) |
Clé InChI |
UBMWRZJTZZSONY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)






